3-Benzylimidazolidin-4-one hydrochloride

Solubility Stability Formulation

This specific imidazolidinone scaffold is not interchangeable with generic analogues—the benzyl substituent at the 3-position and hydrochloride salt critically modulate solubility, stability, and reactivity. Unlike methyl-substituted variants, the N-benzyl derivative exhibits a lower equilibrium constant (K=3.08×10⁻¹² M) in controlled radical polymerization, making scaffold choice non-trivial. The HCl salt ensures robust performance in multi-step synthesis and high-throughput screening. Ideal for constructing diverse compound libraries in medicinal chemistry and agrochemical research.

Molecular Formula C10H13ClN2O
Molecular Weight 212.68
CAS No. 114981-13-4
Cat. No. B2623933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylimidazolidin-4-one hydrochloride
CAS114981-13-4
Molecular FormulaC10H13ClN2O
Molecular Weight212.68
Structural Identifiers
SMILESC1C(=O)N(CN1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C10H12N2O.ClH/c13-10-6-11-8-12(10)7-9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H
InChIKeyCFHCOTNUNBMOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insights: 3-Benzylimidazolidin-4-one hydrochloride (CAS 114981-13-4) as a Versatile Heterocyclic Scaffold


3-Benzylimidazolidin-4-one hydrochloride (CAS 114981-13-4) is a heterocyclic compound belonging to the imidazolidinone class, characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group . It features a benzyl substituent at the 3-position and is stabilized as a hydrochloride salt. This compound serves as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis, with its imidazolidinone core recognized as a privileged structure for drug discovery and the development of biologically active molecules [1].

Why 3-Benzylimidazolidin-4-one hydrochloride Cannot Be Directly Substituted by Other Imidazolidinone Derivatives


In-class imidazolidinone compounds exhibit significant structural and functional diversity that precludes simple interchangeability. The specific substitution pattern at the 3-position (benzyl group) and the hydrochloride salt form critically influence solubility, stability, and reactivity profiles [1]. For instance, comparative studies on imidazolidinone nitroxide derivatives have demonstrated that the nature of the N-substituent (e.g., benzyl vs. methyl) affects the kinetic parameters of controlled radical polymerization, with the benzyl-substituted derivative exhibiting a lower equilibrium constant (K = 3.08 × 10⁻¹² M) compared to TEMPO-based systems [2]. Furthermore, imidazolidinones as a class offer greater stability to ring-opening reactions than structurally analogous oxazolidinones, making scaffold selection non-trivial [3]. These variations underscore the necessity for rigorous, data-driven selection rather than generic substitution.

Quantitative Differentiation of 3-Benzylimidazolidin-4-one hydrochloride: Comparative Data for Informed Procurement


Solubility and Stability Enhancement via Hydrochloride Salt Formulation

The hydrochloride salt form of 3-benzylimidazolidin-4-one significantly enhances its solubility in polar and aqueous media compared to its free base counterpart. While the free base (3-benzylimidazolidin-4-one, CAS 114981-12-3) exhibits limited solubility in water and is primarily soluble in organic solvents like methanol and ethanol , the hydrochloride salt (CAS 114981-13-4) demonstrates improved aqueous solubility, a property conferred by the salt formation that is well-documented for this class of compounds [1]. This enhancement facilitates handling, improves reaction efficiency in aqueous or biphasic systems, and broadens its applicability in pharmaceutical formulations and biochemical assays .

Solubility Stability Formulation Handling

Commercial Availability and Purity Specifications for Research-Grade Applications

3-Benzylimidazolidin-4-one hydrochloride is commercially available from multiple vendors with well-defined purity specifications, ensuring reproducibility in research applications. Reported purities range from 95% to >98% depending on the supplier and grade [1]. This level of purity is consistent with other common imidazolidinone building blocks, such as 2-imidazolidinone (≥95%) . The availability of the compound in various pack sizes (e.g., 10mg to 100mg) with transparent pricing facilitates procurement for both exploratory and scale-up studies .

Purity Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 3-Benzylimidazolidin-4-one hydrochloride


Medicinal Chemistry: Scaffold for Drug Discovery and Lead Optimization

3-Benzylimidazolidin-4-one hydrochloride serves as a valuable building block and privileged scaffold in medicinal chemistry for the construction of diverse compound libraries aimed at drug discovery [1]. Its imidazolidinone core is a recognized pharmacophore found in various biologically active molecules, and the benzyl substituent provides a handle for further structural diversification or for modulating interactions with biological targets [1]. The hydrochloride salt form ensures good solubility and stability, facilitating its use in multi-step synthetic sequences and high-throughput screening assays.

Organic Synthesis: Intermediate for Heterocyclic Compound Construction

This compound is employed as a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems and functionalized molecules [1]. Its well-defined reactivity and the presence of the imidazolidinone ring make it a suitable precursor for various transformations, enabling the synthesis of diverse chemical entities for materials science and agrochemical research [1].

Pharmaceutical Research: Reference Standard for Impurity Profiling

3-Benzylimidazolidin-4-one hydrochloride can be utilized as a reference substance or standard for the identification and quantification of related impurities in pharmaceutical analysis . Its defined chemical structure and availability in high purity make it suitable for developing and validating analytical methods, such as HPLC, ensuring the quality control of drug substances and products .

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